3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid
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Overview
Description
3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is an organic compound with the molecular formula C16H16O6S. This compound is characterized by the presence of an ethoxy group, a benzoic acid moiety, and a sulfonyl group attached to a methylphenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-ethoxybenzoic acid and 4-methylphenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the reaction.
Reaction Steps: The 3-ethoxybenzoic acid is reacted with 4-methylphenylsulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound with different functional groups.
Scientific Research Applications
3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzoic acid moiety may interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid
- 3-Methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid
Comparison
Compared to similar compounds, 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions. The specific arrangement of functional groups in this compound may result in different chemical and biological properties, making it valuable for targeted applications.
Properties
IUPAC Name |
3-ethoxy-4-(4-methylphenyl)sulfonyloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6S/c1-3-21-15-10-12(16(17)18)6-9-14(15)22-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOWGOJHTGVKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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